
5-Bromo-1-methyl-1H-imidazole
Overview
Description
5-Bromo-1-methyl-1H-imidazole (CAS: 1003-21-0) is a halogenated imidazole derivative with the molecular formula C₄H₅BrN₂ and a molecular weight of 161.002 g/mol . It features a bromine atom at the 5-position and a methyl group at the 1-position of the imidazole ring. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, to construct complex heterocyclic frameworks . Its melting point is reported as 82°C, and it is available in high purity (≥97%) for research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C. The reaction proceeds as follows:
1-Methylimidazole+Br2→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. This ensures high purity and minimizes the formation of by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited in Grignard and organometallic reactions:
Grignard Reactions
5-Bromo-1-methyl-1H-imidazole reacts with ethylmagnesium bromide to form intermediates for ketone synthesis. For example:
-
Reagents/Conditions :
-
Ethylmagnesium bromide (3.0 M in Et₂O)
-
Tetrahydrofuran (THF) solvent
-
Room temperature, 20-minute stirring
-
-
Product : (1-Methyl-1H-imidazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanone (after subsequent reaction with N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide)
-
Workup : Saturated NH₄Cl and 1 N HCl for neutralization, followed by extraction with ethyl acetate .
Comparative Reaction Yields
Substrate | Reagent | Product | Yield/Purity |
---|---|---|---|
This compound | Ethylmagnesium bromide | Intermediate for ketone synthesis | White crystalline solid |
Hydrolysis and Functional Group Transformations
The compound participates in hydrolysis reactions to generate carboxylic acid derivatives:
Ester Hydrolysis
-
Reagents/Conditions :
-
10% NaOH in ethanol
-
Room temperature
-
Ethyl acetate extraction, pH adjustment to 9 with 2N HCl
-
Carbamate Formation via Substitution
Bromine substitution enables carbamate synthesis under mild conditions:
-
Reagents/Conditions :
-
Tert-butyl alcohol, dimethyl azidophosphate
-
N,N-Dimethylformamide (DMF), 100°C
-
Column chromatography purification
-
-
Product : Tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate .
Reaction Optimization Insights
Scientific Research Applications
Organic Synthesis
5-Bromo-1-methyl-1H-imidazole serves as a building block in organic synthesis. Its bromine atom is a useful functional group for further chemical modifications.
Table 1: Synthetic Applications
Application Type | Description |
---|---|
Reagent | Used in nucleophilic substitution reactions to introduce imidazole moieties. |
Building Block | Acts as a precursor for the synthesis of various heterocyclic compounds. |
Ligand Formation | Utilized in the preparation of metal complexes for catalysis. |
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting various diseases.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The compound's structure allows it to interact effectively with microbial enzymes, providing a basis for further drug development .
Table 2: Pharmaceutical Properties
Property | Value |
---|---|
Antimicrobial Activity | Effective against Gram-positive bacteria |
Cytotoxicity | Low cytotoxicity in mammalian cells |
Bioavailability | Moderate, dependent on formulation |
Material Science
This compound is also utilized in material science for the synthesis of polymers and coordination compounds.
Table 3: Material Applications
Application Type | Description |
---|---|
Polymer Synthesis | Used as a monomer in the production of imidazole-containing polymers. |
Coordination Chemistry | Forms complexes with transition metals, enhancing material properties. |
Research and Development
The compound is frequently used in academic research to explore new synthetic pathways and reaction mechanisms.
Case Study: Reaction Mechanism Exploration
Research has focused on the reaction mechanisms involving this compound in cyclization reactions, providing insights into its reactivity and potential applications in synthesizing complex molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting catalytic activities in biochemical pathways. These interactions can modulate biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: 5-Bromo-4-methyl-1H-imidazole
Molecular Formula : C₄H₅BrN₂ (same as the target compound)
CAS : 15813-08-8
Key Differences :
- The bromine and methyl groups are positioned at the 4- and 5-positions, respectively, altering electronic distribution and steric effects.
- Reactivity: The 5-bromo isomer (target compound) exhibits enhanced reactivity in Suzuki couplings due to favorable resonance stabilization of intermediates, whereas the 4-bromo isomer may show divergent regioselectivity in substitution reactions .
- Applications: Both isomers serve as building blocks in medicinal chemistry, but the 5-bromo derivative is more frequently employed in drug discovery pipelines .
Halogen-Substituted Analogs
- 5-Chloro-1-methyl-1H-imidazole (CAS: 872-49-1):
- 5-Iodo-1-methyl-1H-imidazole (CAS: 71759-88-1): The larger iodine atom increases steric bulk and enhances leaving-group ability in substitution reactions. Useful in Sonogashira couplings but prone to oxidative degradation compared to bromo/chloro analogs .
Functionalized Derivatives
- Ethyl 5-bromo-1H-imidazole-2-carboxylate (CAS: 944900-49-6): The addition of an ester group at the 2-position introduces a site for further functionalization (e.g., hydrolysis to carboxylic acids).
- 5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole (CAS: 231950-42-8):
Benzimidazole Counterparts
- 5-Bromo-1H-benzimidazole derivatives (e.g., CAS: 1266114-75-3):
- 5-Bromo-2-(thiophen-2-yl)-1H-benzimidazole :
Data Table: Key Properties of Selected Compounds
Compound Name | Molecular Formula | CAS | Melting Point (°C) | Key Applications |
---|---|---|---|---|
5-Bromo-1-methyl-1H-imidazole | C₄H₅BrN₂ | 1003-21-0 | 82 | Suzuki couplings, drug synthesis |
5-Bromo-4-methyl-1H-imidazole | C₄H₅BrN₂ | 15813-08-8 | N/A | Medicinal chemistry intermediates |
5-Chloro-1-methyl-1H-imidazole | C₄H₅ClN₂ | 872-49-1 | N/A | Nucleophilic substitutions |
5-Iodo-1-methyl-1H-imidazole | C₄H₅IN₂ | 71759-88-1 | N/A | Sonogashira couplings |
Ethyl 5-bromo-1H-imidazole-2-carboxylate | C₆H₇BrN₂O₂ | 944900-49-6 | N/A | Ester hydrolysis reactions |
5-Bromo-1H-benzimidazole | C₇H₅BrN₂ | 1266114-75-3 | >200 | Enzyme inhibitors |
Biological Activity
5-Bromo-1-methyl-1H-imidazole (CAS Number: 1003-21-0) is a derivative of imidazole, a five-membered heterocyclic compound that contains two nitrogen atoms. The presence of the bromine atom at the fifth position significantly influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₄H₅BrN₂
- Molecular Weight : 161.00 g/mol
- Melting Point : 40-44 °C
- Boiling Point : 271.7 °C
- Density : 1.7 g/cm³
This compound exhibits a range of biological activities due to its ability to interact with various biochemical pathways. The compound is known to function as:
- Antimicrobial Agent : It inhibits the growth of bacteria and fungi.
- Antitumor Agent : It shows potential in targeting cancer cells.
- Anti-inflammatory Agent : It can modulate inflammatory responses.
The mechanisms underlying these activities often involve enzyme inhibition and modulation of signaling pathways related to cell growth and metabolism.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties against various pathogens. A study evaluating its antibacterial effects reported the following results:
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 28 |
Escherichia coli | 32 |
Bacillus subtilis | 31 |
Klebsiella pneumoniae | 29 |
These results highlight its effectiveness compared to standard antibiotics like streptomycin .
Antitumor Activity
The compound has been investigated for its antitumor potential, particularly in inhibiting specific cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells by interfering with their metabolic pathways and promoting cell cycle arrest .
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in various therapeutic contexts:
- Antibacterial Efficacy :
- Cancer Research :
- Inflammatory Disorders :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-1-methyl-1H-imidazole to minimize isomer formation?
- Methodological Answer : A one-pot, two-step synthesis using NaBH₄ as a reducing agent and flash column chromatography (Cyclohexane:Ethyl Acetate, 85:15) can isolate the target compound while minimizing regioisomeric byproducts. For example, describes separating 4-bromo and 5-bromo isomers via NMR-monitored purification, achieving a 3:1 isomer ratio. Maintaining strict temperature control during the reaction and optimizing solvent polarity during chromatography are critical for selectivity .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 2.64 ppm for methyl groups in ).
- FTIR : To identify functional groups (e.g., C-Br stretches at ~592 cm⁻¹ and imidazole C=N at ~1617 cm⁻¹) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., m/z 286.01 for a bromo-methyl-benzimidazole analog in ).
- Rf values in TLC : To monitor reaction progress and purity (e.g., Rf 0.83 in ) .
Q. What safety and disposal protocols are recommended for handling brominated imidazoles?
- Methodological Answer : Follow OSHA/GHS guidelines for hazardous solids:
- Storage : Keep in airtight containers, protected from light and moisture (room temperature, dry) .
- Disposal : Use licensed waste management services for halogenated organics. Contaminated packaging must be treated as hazardous waste .
- Transportation : Classify under UN3335 (Aviation Regulated Solid, Packing Group III) for air/sea transport .
Advanced Research Questions
Q. How can computational methods predict the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target proteins (e.g., EGFR inhibitors in ).
- ADMET Analysis : Predict pharmacokinetics (absorption, toxicity) via tools like SwissADME. For example, validated derivatives using in-silico toxicity profiling and cytotoxicity assays .
- DFT Calculations : Optimize geometries with B3LYP/6-31G* to correlate electronic properties with bioactivity (as in ) .
Q. What strategies resolve contradictions in crystallographic data for bromo-imidazole derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution small-molecule refinement and SHELXE for experimental phasing. highlights its robustness for resolving twinned data or weak diffraction patterns .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or disorder. For example, resolved steric clashes in a brominated benzimidazole via iterative refinement .
Q. How can researchers analyze regioisomerism in substituted imidazoles using NMR?
- Methodological Answer :
- ¹H NMR Splitting Patterns : Compare aromatic proton multiplicities. In , major/minor isomers showed distinct δ 7.43 (d, J = 1 Hz) and δ 7.61 (s) peaks for bromine positional isomers.
- NOE Experiments : Detect spatial proximity of substituents to differentiate isomers (e.g., methyl vs. bromine orientation) .
Q. What role does this compound play in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : The bromine atom serves as a directing group for further functionalization (e.g., Suzuki coupling in ).
- Bioisosteric Replacement : Replace bromine with other halogens or methyl groups to modulate lipophilicity and binding affinity (as in ’s SAR table) .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., ) or docking poses () to identify critical binding interactions .
Properties
IUPAC Name |
5-bromo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-6-2-4(7)5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATLLUIOEIXWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363926 | |
Record name | 5-Bromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-21-0 | |
Record name | 5-Bromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.